7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine
Overview
Description
7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthyridine core substituted with a piperazine ring and chlorophenyl group, along with two trifluoromethyl groups.
Scientific Research Applications
7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine coreThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions and functional group additions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques to isolate the final product. The exact methods can vary depending on the scale of production and the specific requirements of the application .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Mechanism of Action
The mechanism of action of 7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives and piperazine-containing molecules. Examples include:
- 7-[4-(4-Methylphenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- 7-[4-(4-Fluorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine.
Uniqueness
What sets 7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine apart is its specific combination of substituents, which confer unique chemical and biological properties
Properties
IUPAC Name |
7-[4-(4-chlorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF6N4/c21-12-1-3-13(4-2-12)30-7-9-31(10-8-30)17-6-5-14-15(19(22,23)24)11-16(20(25,26)27)28-18(14)29-17/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHXSMONYOQRLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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